3-Butenoic acid, 2-amino-3-methyl-, (S)-
Overview
Description
Synthesis Analysis
The synthesis of this amino acid is of great interest to researchers due to its potential applications in the food industry, as well as its role in plant biochemistry. For instance, derivatives of 3-Butenoic acid, such as 3-aminocarbonyl-3-butenoic acid methyl ester (ABM), have been used in developing high molecular weight polyacrylonitrile copolymers, which are crucial in carbon fiber production.Molecular Structure Analysis
The molecular formula of 3-Butenoic acid, 2-amino-3-methyl-, (S)- is C5H9NO2. The molecular weight is 115.13 g/mol.Chemical Reactions Analysis
3-Butenoic acid derivatives exhibit potent tumor growth inhibitory activity. For instance, L-2-amino-4-methoxy-trans-3-butenoic acid has shown to inhibit the growth of Walker carcinosarcoma, suggesting potential antitumor applications.Scientific Research Applications
Antitumor Activity
- Methionine Antagonist Effects : 3-Butenoic acid derivatives exhibit potent tumor growth inhibitory activity. For instance, L-2-amino-4-methoxy-trans-3-butenoic acid has shown to inhibit the growth of Walker carcinosarcoma, suggesting potential antitumor applications (Tisdale, 1980).
Polymer Material Development
- Carbon Fiber Precursors : Derivatives of 3-Butenoic acid, such as 3-aminocarbonyl-3-butenoic acid methyl ester (ABM), have been used in developing high molecular weight polyacrylonitrile copolymers, which are crucial in carbon fiber production. These copolymers show improved pre-oxidation performance and molecular weight, essential for high-performance carbon fiber (Liu et al., 2019).
Chemical Synthesis and Analysis
- Substrate for Gamma-Aminobutyric Acid Aminotransferase : Alkyl-substituted derivatives of 4-amino-3-butenoic acid, including (E)-4-amino-3-methyl-2-butenoic acid, have been synthesized and tested as substrates for gamma-aminobutyric acid aminotransferase, highlighting their importance in enzymatic and chemical studies (Andruszkiewicz & Silverman, 1990).
Antimicrobial Activity
- Synthesis of Antimicrobial Derivatives : Research indicates that derivatives of 3-Butenoic acid have been synthesized and shown to exhibit antimicrobial activity. For example, certain compounds synthesized from 3-[(2-hydroxyphenyl)amino]butanoic acids displayed significant activity against Staphylococcus aureus and Mycobacterium luteum (Mickevičienė et al., 2015).
Biosynthesis Studies
- Antimetabolite from Pseudomonas aeruginosa : L-2-Amino-4-methoxy-trans-3-butenoic acid, isolated from Pseudomonas aeruginosa, showed inhibitory effects on certain bacterial species, contributing to the understanding of antimetabolites produced by microorganisms (Scannel et al., 1972).
Safety and Hazards
properties
IUPAC Name |
(2S)-2-amino-3-methylbut-3-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-3(2)4(6)5(7)8/h4H,1,6H2,2H3,(H,7,8)/t4-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNBBWGXTPGZRW-BYPYZUCNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H](C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462558 | |
Record name | 3-Butenoic acid, 2-amino-3-methyl-, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50462558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butenoic acid, 2-amino-3-methyl-, (S)- | |
CAS RN |
61376-23-6 | |
Record name | 3-Butenoic acid, 2-amino-3-methyl-, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50462558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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